![molecular formula C19H41Cl3Si2 B12317348 (DI-N-Octylmethylsilyl)ethyltrichlorosilane](/img/structure/B12317348.png)
(DI-N-Octylmethylsilyl)ethyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (DI-N-Octylmethylsilyl)ethyltrichlorosilane typically involves the reaction of octylmethylsilane with ethyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
(DI-N-Octylmethylsilyl)ethyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds, which are essential in the production of silicone-based materials.
Wissenschaftliche Forschungsanwendungen
(DI-N-Octylmethylsilyl)ethyltrichlorosilane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (DI-N-Octylmethylsilyl)ethyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. The compound’s silicon atoms can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane, silazane, and carbon-silicon bonds . These interactions are crucial in its applications in surface modification, material synthesis, and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
(DI-N-Octylmethylsilyl)ethyltrichlorosilane can be compared with other organochlorosilanes such as:
Trimethylsilyl chloride: A simpler organochlorosilane used in similar applications but with different reactivity and properties.
Dimethyldichlorosilane: Another organochlorosilane with two chlorine atoms, used in the production of silicone polymers.
Phenyltrichlorosilane: An organochlorosilane with a phenyl group, used in the synthesis of phenyl-containing silicone materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C19H41Cl3Si2 |
---|---|
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
trichloro-[2-[methyl(dioctyl)silyl]ethyl]silane |
InChI |
InChI=1S/C19H41Cl3Si2/c1-4-6-8-10-12-14-16-23(3,18-19-24(20,21)22)17-15-13-11-9-7-5-2/h4-19H2,1-3H3 |
InChI-Schlüssel |
QVSCTHUCDLBWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.